molecular formula C15H15N3OS2 B2852484 4-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide CAS No. 2319721-51-0

4-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2852484
CAS No.: 2319721-51-0
M. Wt: 317.43
InChI Key: MUAXAABLBGFKFM-UHFFFAOYSA-N
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Description

4-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

4-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Uniqueness: 4-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide is unique due to its specific structure, which combines a thiophene ring with a pyrazole moiety. This unique structure may confer distinct biological activities and chemical properties compared to other thiophene derivatives .

Biological Activity

The compound 4-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide is a member of the thiophene and pyrazole derivative family, which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N4O2SC_{16}H_{16}N_{4}O_{2}S with a molecular weight of approximately 328.4 g/mol. The structure features a thiophene ring, a pyrazole moiety, and a carboxamide functional group, which are known to contribute to various biological activities.

Synthesis

The synthesis typically involves multi-step organic reactions, including the formation of thiophene and pyrazole rings through nucleophilic substitution and condensation reactions. The process is optimized for yield and purity using catalysts and controlled conditions.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In studies evaluating various compounds similar to our target compound, notable inhibition zones were observed against bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. The minimum inhibitory concentrations (MIC) were low, demonstrating strong efficacy against these pathogens .

Anticancer Activity

Pyrazole derivatives have been studied extensively for their anticancer properties. For instance, compounds with similar structural motifs have shown good inhibitory activity against key cancer-related targets such as BRAF(V600E) and EGFR. The compound's mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth pathways . In vitro studies have demonstrated that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines .

Anti-inflammatory Activity

Thiophene derivatives are also recognized for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways, making it a candidate for further exploration in inflammatory disease models .

The biological activity of this compound likely involves interaction with specific molecular targets. Molecular docking studies suggest that the compound can bind effectively to enzyme active sites or receptor domains, modulating their activity. This binding can lead to either inhibition or activation of biological pathways relevant to disease processes .

Case Studies

Several case studies highlight the potential applications of similar compounds:

  • Antimicrobial Efficacy : A study reported that pyrazole-thiophene derivatives exhibited significant antimicrobial activity with low MIC values against both gram-positive and gram-negative bacteria, supporting their use as potential therapeutic agents .
  • Anticancer Potential : In vitro tests on breast cancer cell lines showed that certain pyrazole derivatives enhanced the efficacy of standard chemotherapeutics like doxorubicin, indicating potential for combination therapies .
  • Anti-inflammatory Effects : Research demonstrated that thiophene-based compounds could reduce inflammation markers in animal models, suggesting their utility in treating inflammatory diseases .

Properties

IUPAC Name

4-methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-10-6-14(21-9-10)15(19)16-8-11-7-12(17-18(11)2)13-4-3-5-20-13/h3-7,9H,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAXAABLBGFKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2=CC(=NN2C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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